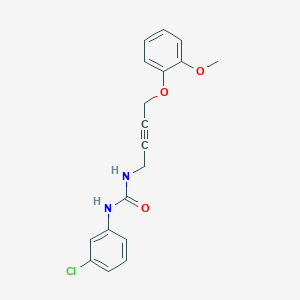

1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea

Description

1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a synthetic urea derivative characterized by a 3-chlorophenyl group on one nitrogen atom and a 4-(2-methoxyphenoxy)but-2-yn-1-yl substituent on the other. The compound’s structure combines aromatic chlorination, alkyne functionality, and ether linkages, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-23-16-9-2-3-10-17(16)24-12-5-4-11-20-18(22)21-15-8-6-7-14(19)13-15/h2-3,6-10,13H,11-12H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBIXIDHNSLUOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea typically involves the following steps:

Formation of the but-2-yn-1-yl intermediate: This can be achieved through a Sonogashira coupling reaction between an appropriate alkyne and an aryl halide.

Attachment of the methoxyphenoxy group: This step involves the reaction of the but-2-yn-1-yl intermediate with 2-methoxyphenol under basic conditions to form the desired ether linkage.

Formation of the urea group: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea functional group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the alkyne to an alkene or alkane.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, particularly urea derivatives with substituted aryl and heterocyclic groups, provide a basis for comparative analysis (Table 1). Key comparisons include:

Structural Features

- Substituent Complexity: Unlike compounds such as 11f (), which features a thiazole-piperazine-hydrazinyl moiety, the target compound’s 4-(2-methoxyphenoxy)but-2-yn-1-yl group is less sterically hindered. This may enhance membrane permeability compared to bulkier analogs .

- Aromatic Substitution : The 3-chlorophenyl group is common in several analogs (e.g., 9f , 11f , 11o ), suggesting shared synthetic pathways or pharmacological targeting. However, the absence of electron-withdrawing groups like trifluoromethyl (e.g., 11d , 11e ) may reduce metabolic stability .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound’s molecular weight is likely lower than analogs like 2b (, m/z: 709.9 [M−2HCl+H]+) due to the simpler butynyl-ether substituent. This could result in higher solubility in organic solvents compared to thiazole-containing derivatives .

- Melting Point: Thiazole-piperazine analogs (e.g., 9f, 11f) exhibit melting points between 188–207°C.

Pharmacological Implications

- Binding Interactions: The methoxyphenoxy group may engage in π-π stacking or hydrogen bonding, similar to benzyloxy groups in 2a (). However, the absence of a thiazole ring (as in 9f) could reduce affinity for kinase targets commonly addressed by heterocyclic ureas .

- Metabolic Stability : The alkyne moiety may confer resistance to oxidative metabolism compared to hydrazinyl derivatives (e.g., 11a–11o ), though the ether linkage could increase susceptibility to hydrolysis .

Table 1: Key Comparisons with Structural Analogs

Research Findings and Implications

- Synthetic Challenges : The alkyne and ether groups in the target compound may introduce regioselectivity issues during synthesis, as seen in 1a (). Optimizing reaction conditions (e.g., catalyst choice, temperature) could mitigate this .

- Impurity Profile : While 11f and 9f are associated with piperazine-related impurities (e.g., 1-(3-chlorophenyl)piperazine, ), the target compound’s synthesis may generate alkyne dimerization byproducts or unreacted isocyanate intermediates .

- Biological Screening : Thiazole-containing ureas (11f , 9f ) are often screened for kinase inhibition or antimicrobial activity. The target compound’s unique substituent warrants evaluation in assays targeting GPCRs or lipid-metabolizing enzymes .

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Chlorophenyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea?

Methodological Answer: The synthesis typically involves multi-step reactions. A standard approach includes:

- Step 1: Preparation of the chlorophenyl isocyanate intermediate via chlorination of aniline derivatives followed by reaction with phosgene or equivalent reagents .

- Step 2: Synthesis of the alkyne-containing phenoxy moiety (e.g., 4-(2-methoxyphenoxy)but-2-yn-1-amine) using Sonogashira coupling or nucleophilic substitution under inert conditions .

- Step 3: Urea bond formation via reaction between the isocyanate and amine intermediates. This step often requires controlled temperatures (0–25°C) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .

Key Considerations:

- Purity of intermediates (e.g., column chromatography or recrystallization) is critical to avoid byproducts.

- Reaction yields (typically 40–70%) depend on stoichiometry and catalyst selection (e.g., triethylamine as a base) .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks for the urea NH protons (~8–10 ppm), aromatic protons (6.5–8.0 ppm), and alkyne carbons (~70–90 ppm). Methoxy groups appear as singlets near 3.8 ppm .

- 2D NMR (COSY, HSQC): Resolves coupling between alkyne protons and adjacent carbons.

- Mass Spectrometry (MS):

- High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₈H₁₆ClN₂O₃: ~359.08 Da) .

- Infrared Spectroscopy (IR):

- Urea C=O stretch (~1640–1680 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Methodological Answer: A systematic approach involves:

-

Design of Experiments (DoE):

-

Yield Optimization Table:

Condition Yield (%) Purity (%) 0°C, THF 65 98 RT, DCM 42 85 -

Mechanistic Insights:

- Lower temperatures reduce side reactions (e.g., hydrolysis of isocyanate intermediates) .

- Polar aprotic solvents enhance nucleophilicity of the amine group .

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

Methodological Answer:

- Quantum Chemical Calculations:

- Molecular Docking:

- Simulates binding to biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Key interactions include π-π stacking with aromatic residues and hydrogen bonding via the urea moiety .

Example Data:

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| H-bond Interactions | 3 |

Q. How do researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

- Meta-Analysis:

- Compare data from independent studies (e.g., IC₅₀ values against cancer cell lines) to identify outliers. For example, discrepancies in cytotoxicity (e.g., 10 μM vs. 50 μM) may arise from assay conditions (e.g., serum concentration, exposure time) .

- Dose-Response Validation:

- Replicate experiments under standardized conditions (e.g., 48-hour MTT assay in HeLa cells) to confirm activity .

- Structural Analog Comparison:

- Compare with analogs (e.g., 1-(3-Chlorophenyl)-3-(2-morpholin-4-yl-phenyl)urea) to isolate substituent effects on bioactivity .

Q. What strategies are used to analyze the stability of this compound under physiological conditions?

Methodological Answer:

-

Accelerated Degradation Studies:

- Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .

-

Stability Data Table:

Condition Half-life (h) Major Degradants PBS 28.5 Hydrolyzed urea Acidic 6.2 Chlorophenylamine

Mechanism: Acidic conditions hydrolyze the urea bond, releasing 3-chloroaniline and alkyne fragments .

Q. How can researchers validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

- Target Engagement Assays:

- Use fluorescence polarization to measure binding to purified enzymes (e.g., tyrosine kinases) .

- Pathway Analysis:

- RNA sequencing or western blotting to assess downstream signaling (e.g., phosphorylation of ERK or AKT) .

- Control Experiments:

- Compare with inactive analogs (e.g., urea replaced with carbamate) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.